1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea
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Overview
Description
1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound that features a unique structure combining a cyclopropane ring, a tetrahydroquinoline moiety, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.
Thiophene Functionalization: The thiophene ring can be introduced through cross-coupling reactions such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Urea Formation: Finally, the urea moiety is introduced by reacting the amine with an isocyanate or carbodiimide under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen functionalities.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can reduce double bonds or other reducible groups in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogenated thiophene derivatives, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield saturated hydrocarbons.
Scientific Research Applications
1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its structural properties can be exploited in the design of new materials with specific electronic or photonic properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets. The cyclopropane ring can act as a reactive site, while the tetrahydroquinoline and thiophene rings can interact with biological macromolecules through π-π stacking or hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinoline: Lacks the thiophene and urea functionalities, making it less versatile in applications.
Thiophen-2-ylmethylamine: Contains the thiophene ring but lacks the tetrahydroquinoline and cyclopropane moieties.
N-(Thiophen-2-ylmethyl)urea: Similar urea functionality but lacks the tetrahydroquinoline and cyclopropane rings.
Uniqueness
1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea is unique due to its combination of structural features, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Biological Activity
1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure that includes a tetrahydroquinoline moiety and a thiophene ring. Its molecular formula is C17H20N2O, and it has a molecular weight of approximately 284.36 g/mol. The presence of the cyclopropanecarbonyl group is significant for its biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of tetrahydroquinoline exhibit anticancer properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation. The mechanism often involves the modulation of signaling pathways associated with cell survival and death .
TRPV1 Antagonism
Research into related compounds suggests that modifications to the tetrahydroquinoline structure can lead to selective antagonism of the TRPV1 receptor, which is implicated in pain pathways. This activity may provide analgesic effects while minimizing side effects typically associated with broader-spectrum TRPV1 antagonists .
Neuroprotective Effects
Some studies have reported neuroprotective effects for tetrahydroquinoline derivatives, suggesting potential applications in neurodegenerative diseases. These compounds may exert their effects through antioxidant mechanisms and by modulating neuroinflammatory responses .
Study 1: Anticancer Efficacy
In a study conducted on various cancer cell lines, a compound structurally related to this compound was found to inhibit cell growth significantly. The IC50 values ranged from 5 to 15 µM across different lines, indicating potent activity .
Study 2: Pain Modulation
Another investigation focused on the analgesic properties of related compounds showed that they could effectively block capsaicin-induced pain responses in animal models. This suggests that the compound may have similar potential as a pain management agent through TRPV1 antagonism .
Data Table: Biological Activities of Related Compounds
Compound Name | Activity Type | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | Anticancer | 10 | Induces apoptosis |
Compound B | TRPV1 Antagonist | 5 | Blocks capsaicin-induced activation |
Compound C | Neuroprotective | 15 | Antioxidant effects |
Properties
IUPAC Name |
1-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c23-18(13-5-6-13)22-9-1-3-14-11-15(7-8-17(14)22)21-19(24)20-12-16-4-2-10-25-16/h2,4,7-8,10-11,13H,1,3,5-6,9,12H2,(H2,20,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSAYJIUVVAXNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)NCC3=CC=CS3)N(C1)C(=O)C4CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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